![molecular formula C5H12ClNO2 B1612421 (R)-2-Amino-2-methylbutanoic acid hydrochloride CAS No. 73473-40-2](/img/structure/B1612421.png)
(R)-2-Amino-2-methylbutanoic acid hydrochloride
Overview
Description
(R)-2-Amino-2-methylbutanoic acid hydrochloride, also known as L-Leucine, is an essential amino acid that is widely used in scientific research. It is a building block for protein synthesis and is involved in various biochemical and physiological processes in the body.
Scientific Research Applications
1. Crystal Growth and Nonlinear Optical Applications Amino acid hydrochlorides have been used in the growth of single crystals for nonlinear optical applications . For example, the single crystals of l-histidine hydrochloride monohydrate were grown by slow evaporation solution growth using deionized water as a solvent in a controlled atmosphere . These crystals play a vital role in the generation of a terahertz pulse and its potential applications .
Dermatological Applications
Hypochlorous acid, a compound related to amino acid hydrochlorides, has been used in dermatology for infection prevention, wound care and scar management, inflammatory modulation, and treatment in atopic dermatitis and pruritus . Emerging research has discussed potential applications in acne vulgaris, seborrheic dermatitis, and tumor suppression .
Nanoparticle Synthesis
Aromatic amino acid ester hydrochloride salts have been used to control the growth and dispersion of nanoparticles . For instance, phenylalanine methyl ester hydrochloride facilitated the growth of SnO2 nanoparticles as small as 3 nm with a narrow size distribution .
Biochemical Analysis
Amino acid analysis has many applications across a wide range of bio-analytical fields including biochemical, pharmaceutical, and biomedical fields . The analysis procedure of amino acid requires sophisticated analytical devices .
properties
IUPAC Name |
(2R)-2-amino-2-methylbutanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c1-3-5(2,6)4(7)8;/h3,6H2,1-2H3,(H,7,8);1H/t5-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYBOBNODYVJFNM-NUBCRITNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@](C)(C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30592120 | |
Record name | D-Isovaline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30592120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
73473-40-2 | |
Record name | D-Isovaline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30592120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-2-Amino-2-methylbutanoic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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